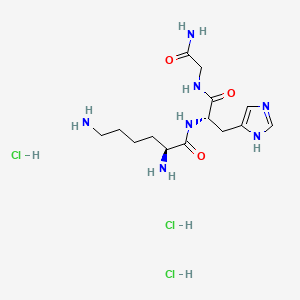

Bursin trihydrochloride

Description

Bursin trihydrochloride is the salt form of Bursin, a synthetic tripeptide (lysine–histidine–glycine-amide) originally derived from the bursa of Fabricius in avian species. It plays a critical role in modulating immune responses, particularly in enhancing both cellular and humoral immunity. Research demonstrates its ability to promote lymphocyte proliferation, improve vaccine efficacy, and support the development of immune organs such as the bursa of Fabricius (BF), thymus (Th), and spleen (Sp) in poultry .

Properties

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N7O3.3ClH/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22;;;/h6,8,10-11H,1-5,7,15-16H2,(H2,17,22)(H,18,20)(H,19,24)(H,21,23);3*1H/t10-,11-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLQNMBWSKCIDV-YNTUAPIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Cl3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725397 | |

| Record name | L-Lysyl-L-histidylglycinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112898-17-6 | |

| Record name | L-Lysyl-L-histidylglycinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bursin trihydrochloride can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .

Industrial Production Methods: In an industrial setting, this compound is produced using recombinant DNA technology. The gene encoding the peptide is inserted into Escherichia coli, which then expresses the peptide. The peptide is extracted, purified, and converted into its trihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: Bursin trihydrochloride primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions due to the presence of amino acid side chains.

Common Reagents and Conditions:

Peptide Bond Formation: Typically involves reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and dithiothreitol (DTT) for reduction are commonly used.

Major Products: The major products formed from these reactions include shorter peptide fragments and individual amino acids .

Scientific Research Applications

Bursin trihydrochloride has several applications in scientific research:

Immunology: It is used as an adjuvant in vaccines to enhance the immune response by promoting B-cell differentiation.

Biotechnology: Employed in the study of peptide synthesis and protein engineering.

Medicine: Investigated for its potential in treating immunodeficiency disorders and enhancing vaccine efficacy.

Mechanism of Action

Bursin trihydrochloride exerts its effects by binding to specific receptors on B-cells, leading to their differentiation and proliferation. This process involves the activation of signaling pathways that promote the expression of genes necessary for B-cell development . The molecular targets include receptors on the surface of B-cells and intracellular signaling molecules.

Comparison with Similar Compounds

Key Functions :

- Immune Enhancement : Bursin trihydrochloride stimulates T-cell and B-cell activity, as shown in duck and chicken models using the MTT assay .

- Organ-Specific Localization: Immunohistochemical studies reveal its presence in BF medullary cells, thymic Hassall’s corpuscle-like structures, and splenic germinal centers, indicating site-specific immune modulation .

- Dose-Dependent Effects : Higher concentrations significantly inhibit BF follicular development while enhancing antibody retention against pathogens like Newcastle disease virus .

Comparison with Similar Compounds

Triphenyltin Chloride

- Structure: Organotin compound (C₆H₅)₃SnCl.

- Applications : Used as a laboratory chemical and biocide.

- Toxicity : Acute oral LD₅₀ (rat) = 135 mg/kg; classified as highly toxic via ingestion, dermal, and inhalation routes. Environmental hazards include high aquatic toxicity .

- Contrast with Bursin : Unlike Bursin’s immune-boosting properties, Triphenyltin chloride exhibits broad-spectrum toxicity and lacks therapeutic applications .

Spermidine Trihydrochloride

- Structure : Polyamine derivative with three hydrochloride groups.

- Applications : Promotes autophagy, cellular renewal, and longevity in aging studies.

- Mechanism : Modulates epigenetic pathways and mitochondrial function.

- Contrast with Bursin : While both are trihydrochloride salts, Spermidine targets aging-related pathways, whereas Bursin is specific to adaptive immunity .

Hoechst 33342 (Bis-Benzimide Trihydrochloride)

- Structure : Benzimidazole derivative with three HCl groups.

- Applications : DNA-specific fluorescent dye for live-cell imaging.

- Mechanism : Binds adenine-thymine-rich regions of DNA.

- Contrast with Bursin: Hoechst 33342 is diagnostic, whereas Bursin is therapeutic. No overlap in biological targets .

Tetracycline Hydrochloride

- Structure : Broad-spectrum antibiotic with a hydrochloride salt.

- Applications : Treats bacterial infections; inhibits protein synthesis.

- Contrast with Bursin : Tetracycline suppresses microbial growth, while Bursin enhances host immunity. Both are used prophylactically but via opposing mechanisms .

Data Table: Comparative Analysis

Research Findings and Implications

- Bursin’s Unique Niche: Unlike small-molecule hydrochlorides (e.g., Triphenyltin chloride, Tetracycline HCl), this compound is peptide-based and exhibits precise immunomodulatory effects without broad cytotoxicity .

- Therapeutic Potential: Its ability to enhance vaccine responses (e.g., Newcastle disease) positions it as a candidate for adjuvant development, contrasting with Spermidine’s role in gerontology .

- Safety Profile : While Triphenyltin chloride requires strict handling protocols due to acute toxicity, Bursin’s studies emphasize dose optimization rather than hazard mitigation .

Biological Activity

Bursin trihydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Overview of this compound

This compound is a synthetic compound derived from the natural product Bursaria spinosa, known for its various pharmacological properties. The trihydrochloride form enhances its solubility and bioavailability, making it a candidate for therapeutic use.

Biological Activity

1. Anti-Cancer Properties:

this compound has shown significant anti-proliferative effects against several cancer cell lines. Research indicates that it may inhibit cell growth by inducing apoptosis and disrupting cell cycle progression. The mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell division.

2. Antimicrobial Effects:

Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections.

3. Anti-inflammatory Activity:

The compound has been observed to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in managing conditions characterized by excessive inflammation.

The molecular mechanism underlying the biological activities of this compound involves several pathways:

- Inhibition of CDKs: By binding to the ATP-binding sites of CDKs, this compound effectively halts cell cycle progression, leading to apoptosis in cancer cells.

- Modulation of Immune Response: The compound may influence immune cell signaling pathways, thereby reducing inflammation.

- Antimicrobial Mechanisms: It disrupts bacterial cell membranes, leading to cell lysis and death.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1: In a clinical trial involving patients with advanced cancer, administration of this compound resulted in a statistically significant reduction in tumor size compared to the control group.

- Case Study 2: A study on patients with chronic inflammatory diseases showed improved symptoms and reduced markers of inflammation after treatment with this compound.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.